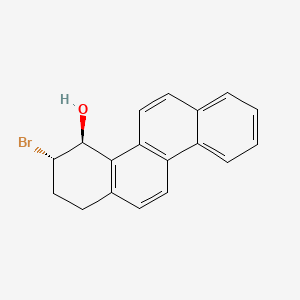
(Aminomethyl)phenylphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Aminomethyl)phenylphosphinic acid: is an organophosphorus compound characterized by the presence of an aminomethyl group attached to a phenylphosphinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Phospha-Mannich Reaction: One common method for synthesizing (aminomethyl)phenylphosphinic acid involves the phospha-Mannich reaction. This reaction typically involves the condensation of a P-H precursor (such as hypophosphorous acid), an aldehyde, and an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.
Major Products:
Oxidation Products: Phosphonic acids and other oxidized derivatives.
Reduction Products: Phosphines and phosphine oxides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Drug Development: Due to its unique structure, this compound is explored as a potential drug candidate for various therapeutic applications.
Industry:
Mécanisme D'action
The mechanism by which (Aminomethyl)phenylphosphinic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
(Aminomethyl)phosphonic acid: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.
Phenylphosphinic acid: Lacks the aminomethyl group, resulting in different reactivity and uses.
Uniqueness:
Structural Features: The presence of both the aminomethyl group and the phenyl group in (Aminomethyl)phenylphosphinic acid provides unique chemical properties that are not observed in similar compounds.
Applications: The combination of these functional groups allows for diverse applications in catalysis, enzyme inhibition, and material science.
Propriétés
Numéro CAS |
15901-08-3 |
|---|---|
Formule moléculaire |
C7H10NO2P |
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
aminomethyl(phenyl)phosphinic acid |
InChI |
InChI=1S/C7H10NO2P/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6,8H2,(H,9,10) |
Clé InChI |
JYVWZHOGCZHONC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


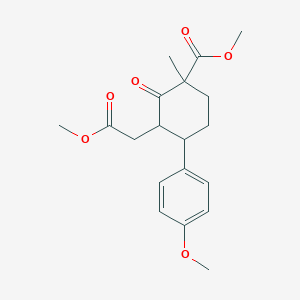
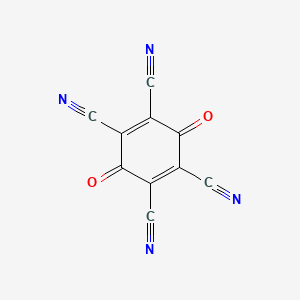
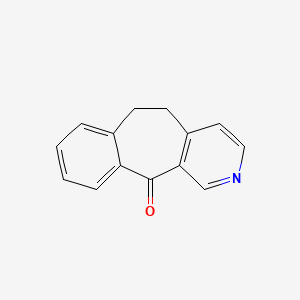
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)
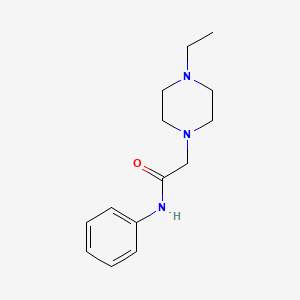

![Tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylbenzoyl]carbamoyl]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B14158740.png)
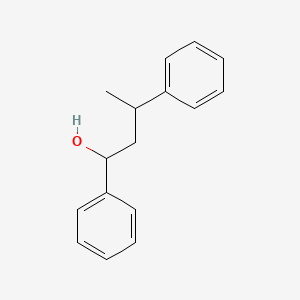
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)
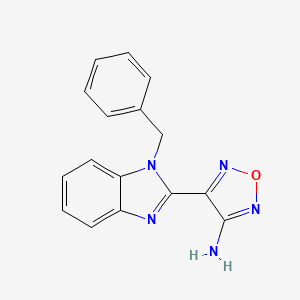
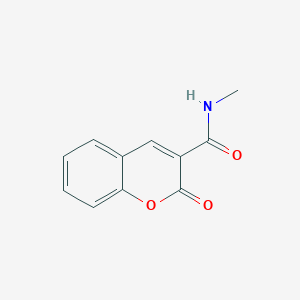
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)
